

Application Note: Quantification of Psilocin in Biological Samples with a Deuterated Standard

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Compound of Interest

Compound Name: *O*-Benzyl Psilocin-d4

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Introduction

Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a potent psychedelic compound with growing interest in its therapeutic potential for various psychiatric disorders. Accurate and reliable quantification of psilocin in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in both clinical and forensic settings. The inherent instability of psilocin presents analytical challenges, necessitating robust methodologies. The use of a stable isotope-labeled internal standard, such as deuterated psilocin (e.g., psilocin-d4 or psilocin-d10), is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides detailed protocols for the extraction and quantification of psilocin in biological samples using a deuterated internal standard and LC-MS/MS analysis.

Synthesis of Deuterated Psilocin

The synthesis of psilocin can be achieved through the Speeter–Anthony tryptamine synthesis. [1] This procedure involves the Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride, followed by reaction with dimethylamine to yield an indole-3-yl-glyoxamide. Subsequent

reduction with a strong reducing agent like lithium aluminum hydride (LAH) produces psilocin.
[1]

To synthesize deuterated psilocin, commercially available deuterated starting materials can be incorporated into this synthetic route. For instance, using deuterated dimethylamine or a deuterated reducing agent like lithium aluminum deuteride (LAD) can introduce deuterium atoms into the psilocin molecule. Commercially available standards like psilocin-d4 and psilocin-d10 are widely used for quantitative analysis.[2][3]

Experimental Protocols

Sample Preparation

Two common methods for extracting psilocin from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the biological matrix, sample volume, and available resources.

Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood/Urine

This protocol is adapted from methodologies that have demonstrated high recovery and minimal matrix effects.[4]

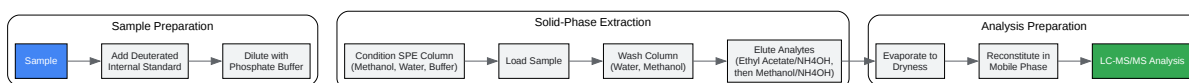
Materials:

- Mixed-mode solid-phase extraction (SPE) columns
- Whole blood or urine sample
- Psilocin-d4 or Psilocin-d10 internal standard solution
- Phosphate buffer (pH 6)
- Deionized water
- Methanol
- Elution solvent: Ethyl acetate with 2% ammonium hydroxide, followed by Methanol with 2% ammonium hydroxide[5]

- Nitrogen evaporator
- Reconstitution solvent (e.g., mobile phase)

Procedure:

- Sample Pre-treatment: To 1 mL of whole blood or urine, add the deuterated internal standard. Dilute the sample with phosphate buffer (pH 6).
- SPE Column Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6).
- Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
- Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.
- Elution: Elute the psilocin and the internal standard from the column by first adding 3 mL of ethyl acetate containing 2% ammonium hydroxide, followed by a second elution with 3 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.



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SPE Workflow for Psilocin Extraction

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is based on established methods for psilocin extraction from plasma.^[6]

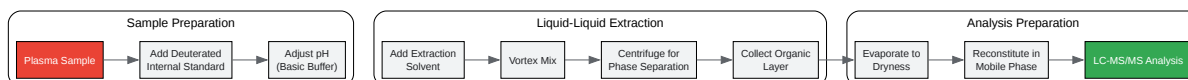
Materials:

- Plasma sample
- Psilocin-d4 or Psilocin-d10 internal standard solution
- Extraction solvent (e.g., a mixture of organic solvents like diethyl ether and ethyl acetate)
- Aqueous buffer (e.g., phosphate buffer, pH 9)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Reconstitution solvent (e.g., mobile phase)

Procedure:

- **Sample Preparation:** To 1 mL of plasma in a centrifuge tube, add the deuterated internal standard.
- **pH Adjustment:** Add an appropriate volume of aqueous buffer (e.g., phosphate buffer, pH 9) to basify the sample.
- **Extraction:** Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing.
- **Phase Separation:** Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Collection:** Carefully transfer the upper organic layer to a clean tube.
- **Evaporation:** Evaporate the organic extract to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.



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